An In-Depth Technical Guide to 3-Nitrosalicylic Acid Sodium Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Nitrosalicylic Acid Sodium Salt for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrosalicylic Acid and its sodium salt, compounds of increasing interest in materials science and pharmaceutical development. This document delves into the physicochemical properties, synthesis methodologies, and key applications of 3-Nitrosalicylic Acid, with a particular focus on its roles as a corrosion inhibitor, a chelating agent, and a critical impurity in the drug substance Mesalamine. Detailed experimental protocols, mechanistic insights, and analytical procedures are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective application and study.
Introduction: Understanding 3-Nitrosalicylic Acid
3-Nitrosalicylic acid (3-NSA), systematically named 2-hydroxy-3-nitrobenzoic acid, and its corresponding sodium salt are aromatic compounds that have garnered attention for their versatile chemical properties.[1][2] As a derivative of salicylic acid, 3-NSA's structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, imparts a unique combination of functionalities.[1] This structure is the foundation for its utility in diverse fields, from the synthesis of dyes to its more contemporary applications in corrosion inhibition and its significant role in the pharmaceutical industry as a known impurity of Mesalamine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.[2][3][][5] This guide will explore the fundamental chemistry of 3-Nitrosalicylic Acid Sodium Salt and its implications for scientific research and drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Nitrosalicylic Acid is essential for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅NO₅ | [1][6] |
| Molecular Weight | 183.12 g/mol | [1][2][6] |
| CAS Number | 85-38-1 | [1][6] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | 142-147 °C | |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, and ether. | [2] |
| pKa | Data for nitro-substituted salicylic acids are available, indicating their acidic nature. | [7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of 3-Nitrosalicylic acid shows characteristic peaks corresponding to the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and carboxyl groups.[8]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons bearing the hydroxyl and nitro groups.[9]
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight of 3-Nitrosalicylic acid, with a molecular ion peak observed at m/z 183.[1]
Synthesis of 3-Nitrosalicylic Acid: Methodologies and Protocols
The primary route for the synthesis of 3-Nitrosalicylic acid is the nitration of salicylic acid.[2] However, this reaction can yield a mixture of isomers, primarily 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, necessitating careful control of reaction conditions and effective purification methods.
Diagram: Synthesis Pathway of 3-Nitrosalicylic Acid
Caption: General synthesis workflow for 3-Nitrosalicylic Acid.
Experimental Protocol: Nitration of Salicylic Acid
This protocol is a representative method for the synthesis of 3-Nitrosalicylic acid.
Materials:
-
Salicylic acid
-
Concentrated nitric acid (65%)
-
Concentrated sulfuric acid
-
Acetic acid
-
Prussian blue (catalyst, optional)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Dissolution of Salicylic Acid: In a separate beaker, dissolve salicylic acid in acetic acid. The use of a catalyst like Prussian blue has been reported to improve regioselectivity.[10]
-
Nitration Reaction: Slowly add the nitrating mixture to the salicylic acid solution dropwise, ensuring the temperature of the reaction mixture does not exceed 20°C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure completion. Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product, a mixture of 3-NSA and 5-NSA, can be purified by recrystallization from hot water or other suitable solvents.[10]
Applications of 3-Nitrosalicylic Acid Sodium Salt
Corrosion Inhibition
3-Nitrosalicylic acid and its sodium salt have demonstrated efficacy as corrosion inhibitors for various metals, particularly in acidic environments.
Mechanism of Action:
The inhibitory action of 3-Nitrosalicylic acid is attributed to its ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The molecule contains heteroatoms (oxygen and nitrogen) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The aromatic ring can also contribute to the adsorption via π-electron interactions. This adsorption blocks the active sites for corrosion, thereby reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
Diagram: Corrosion Inhibition Mechanism
Caption: Adsorption of 3-NSA on a metal surface to inhibit corrosion.
Chelation Agent
The presence of the carboxylate and hydroxyl groups in a vicinal position allows 3-Nitrosalicylic acid to act as a bidentate chelating agent, forming stable complexes with various metal ions.[11] This property is of interest in fields such as environmental remediation and medicine.
Mechanism of Chelation:
3-Nitrosalicylic acid can bind to metal ions, sequestering them from solution. The stability of the resulting metal complexes is influenced by factors such as the pH of the solution and the nature of the metal ion. Studies have determined the equilibrium constants for the formation of complexes with divalent metal ions like Mg(II), Mn(II), Cu(II), and Zn(II).[10][11] The nitro group, being electron-withdrawing, can influence the acidity of the phenolic hydroxyl group and the carboxyl group, thereby affecting the stability of the metal complexes compared to unsubstituted salicylic acid.[10]
Table: Stability Constants of Metal Complexes with Nitrosalicylic Acids
| Metal Ion | Ligand | Log K (ML/M.L) |
| Mg²⁺ | 3-NSA | Value not specified |
| Mn²⁺ | 3-NSA | Value not specified |
| Cu²⁺ | 3-NSA | Value not specified |
| Zn²⁺ | 3-NSA | Value not specified |
| (Note: Specific stability constants for 3-NSA were not available in the provided search results, but studies indicate that nitrosalicylic acids are effective chelators.)[10][11] |
Role in Drug Development: The Mesalamine Connection
In the context of drug development, 3-Nitrosalicylic acid is primarily known as a process-related impurity and potential degradation product of Mesalamine (5-aminosalicylic acid).[3][][5] Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.
Significance as an Impurity:
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by pharmacopeias and regulatory agencies like the FDA and EMA.[12] 3-Nitrosalicylic acid, being structurally related to Mesalamine, can arise during the synthesis of the API or through degradation of the drug product. Therefore, its detection and quantification are essential for ensuring the safety and efficacy of Mesalamine-containing medications.[][13]
Analytical Control:
Pharmaceutical manufacturers are required to develop and validate robust analytical methods for the detection and quantification of impurities like 3-Nitrosalicylic acid in Mesalamine. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Experimental Protocol: HPLC Analysis of 3-Nitrosalicylic Acid in Mesalamine
Objective: To quantify the presence of 3-Nitrosalicylic acid as an impurity in a Mesalamine drug substance or product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column suitable for reverse-phase chromatography (e.g., C18).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
3-Nitrosalicylic acid reference standard
-
Mesalamine sample
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by the UV absorbance maximum of 3-Nitrosalicylic acid.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the 3-Nitrosalicylic acid reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Mesalamine sample in the same solvent as the standard to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-Nitrosalicylic acid in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of 3-Nitrosalicylic acid in the sample using the calibration curve generated from the standard solutions.
Diagram: Analytical Workflow for Impurity Profiling
Caption: HPLC workflow for the quantification of 3-NSA in Mesalamine.
Safety and Handling
3-Nitrosalicylic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
3-Nitrosalicylic Acid Sodium Salt is a compound with a multifaceted chemical profile that has established applications and significant relevance in modern science and industry. Its role as a corrosion inhibitor is mechanistically understood, though further quantitative studies would be beneficial to optimize its application in various industrial settings. Its chelating properties present opportunities for further investigation in environmental and biomedical fields. For drug development professionals, a comprehensive understanding of 3-Nitrosalicylic acid as a critical impurity in Mesalamine is paramount for ensuring drug quality and patient safety. The continued development of sensitive and robust analytical methods for its detection and quantification will remain a key focus in pharmaceutical quality control. Future research may also explore the potential biological activities of 3-Nitrosalicylic acid and its derivatives, potentially uncovering new therapeutic applications.
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